molecular formula C22H29N5O2S B2990056 8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421505-68-1

8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2990056
CAS RN: 1421505-68-1
M. Wt: 427.57
InChI Key: NWYZPSUYOSXBKX-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a tert-butyl group, a piperazine ring, a pyrimido[2,1-b][1,3]thiazin ring, and a pyridinyl group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the tert-butyl group could make it more hydrophobic, while the presence of the piperazine ring could give it basic properties .

Scientific Research Applications

Studies on Related Compounds

  • Antimicrobial Activity of Thiazolo[3,2-a]Pyridines and Thiazolo[2′,3′1,6]Pyrido[2,3-d]Pyrimidines

    :

    • Research explored the synthesis and antimicrobial properties of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines, showcasing the interest in such heterocyclic compounds for potential antimicrobial applications (El-Maghraby et al., 2002).
  • Inhibitors of Pyruvate Dehydrogenase Kinase :

    • Another study focused on the development of secondary amides as inhibitors of pyruvate dehydrogenase kinase, highlighting the therapeutic potential of structurally complex compounds in metabolic regulation (Aicher et al., 2000).
  • Crystal Structure and Biological Evaluation :

    • Investigations into the crystal structure and biological evaluation of related compounds, such as tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate, further demonstrate the ongoing interest in understanding the structural features that contribute to biological activity (Anthal et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

8-tert-butyl-3-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-22(2,3)18-12-19(28)27-14-17(15-30-21(27)24-18)20(29)26-10-8-25(9-11-26)13-16-4-6-23-7-5-16/h4-7,12,17H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZPSUYOSXBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

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